molecular formula C14H17NO2 B12872869 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- CAS No. 102651-46-7

2,5-Pyrrolidinedione, 3-butyl-1-phenyl-

Cat. No.: B12872869
CAS No.: 102651-46-7
M. Wt: 231.29 g/mol
InChI Key: JZDOJRNJISSCIM-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of both butyl and phenyl groups attached to the nitrogen atom of the pyrrolidinedione ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- typically involves the reaction of succinic anhydride with an appropriate amine. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to form the pyrrolidinedione ring. The reaction conditions often require the use of a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-butyl-1-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 3-butyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedione, 1-butyl-
  • 2,5-Pyrrolidinedione, 1-phenyl-
  • 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-

Uniqueness

2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is unique due to the presence of both butyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H15N1O2
  • Molecular Weight : 219.27 g/mol
  • IUPAC Name : 3-butyl-1-phenylpyrrolidine-2,5-dione

Synthesis

The synthesis of 2,5-pyrrolidinediones typically involves the reaction of suitable amines with diketones or through multi-component reactions. The compound can be synthesized using a one-pot method involving the reaction of butylamine and phenylacetaldehyde with diethyl oxalate under controlled conditions .

Antimicrobial Activity

Research indicates that pyrrolidinediones exhibit antimicrobial properties. A study reported that certain derivatives showed significant inhibition against bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves inhibition of the MurA enzyme, crucial in bacterial cell wall synthesis .

CompoundIC50 (µM)Activity
2,5-Pyrrolidinedione Derivative A5MurA Inhibitor
2,5-Pyrrolidinedione Derivative B10Antimicrobial

Mutagenicity Studies

The mutagenic potential of pyrrolidinediones has been evaluated using the Ames test. Some derivatives have shown direct mutagenicity in bacterial strains, indicating potential genotoxic effects. For example, halogenated derivatives demonstrated higher mutagenic activity compared to non-halogenated counterparts .

Anti-inflammatory and Antiproliferative Effects

Studies have also explored the anti-inflammatory properties of pyrrolidinediones. In vitro assays indicated that these compounds could inhibit proliferation in peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases. For instance, one derivative showed up to 85% inhibition at high concentrations .

Case Study 1: MurA Inhibition

A series of pyrrolidinedione derivatives were tested for their ability to inhibit MurA enzyme activity. The study found that the presence of aryl groups significantly enhanced inhibitory activity, with some compounds achieving IC50 values comparable to established inhibitors like fosfomycin .

Case Study 2: Mutagenicity Assessment

In a study assessing the mutagenicity of various pyrrolidinediones, several compounds were identified as direct-acting mutagens. The results indicated a correlation between structural features (e.g., halogenation) and mutagenic potency in Ames tester strains .

The biological activity of 2,5-pyrrolidinedione derivatives can be attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Some derivatives can form adducts with DNA, leading to mutations.
  • Cell Signaling Modulation : They may affect pathways involved in inflammation and cell proliferation.

Properties

CAS No.

102651-46-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-butyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H17NO2/c1-2-3-7-11-10-13(16)15(14(11)17)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3

InChI Key

JZDOJRNJISSCIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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